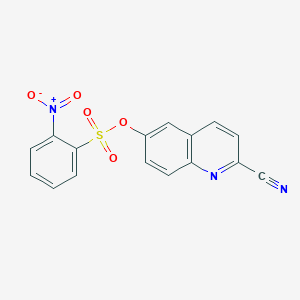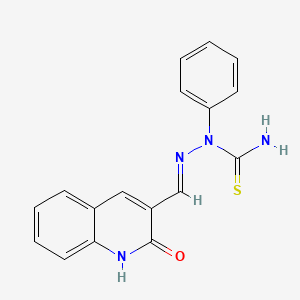
2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, along with a hydrazinecarbothioamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with phenylhydrazinecarbothioamide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale .
化学反应分析
Types of Reactions
2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
作用机制
The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share the quinoline core but have different substituents, affecting their reactivity and applications.
Uniqueness
What sets 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide apart is its unique combination of the quinoline core with the hydrazinecarbothioamide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C17H14N4OS |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
1-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]-1-phenylthiourea |
InChI |
InChI=1S/C17H14N4OS/c18-17(23)21(14-7-2-1-3-8-14)19-11-13-10-12-6-4-5-9-15(12)20-16(13)22/h1-11H,(H2,18,23)(H,20,22)/b19-11+ |
InChI 键 |
JGOHAAWZADHUDC-YBFXNURJSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C(=S)N)/N=C/C2=CC3=CC=CC=C3NC2=O |
规范 SMILES |
C1=CC=C(C=C1)N(C(=S)N)N=CC2=CC3=CC=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
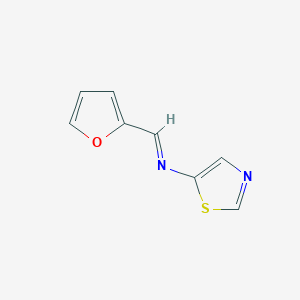
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

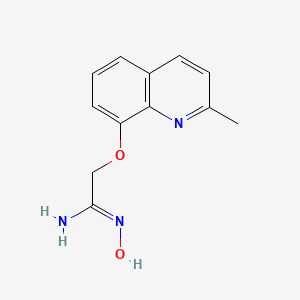
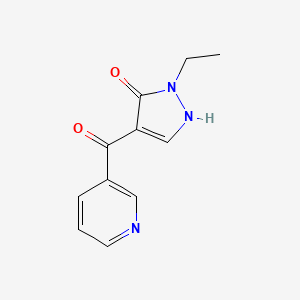
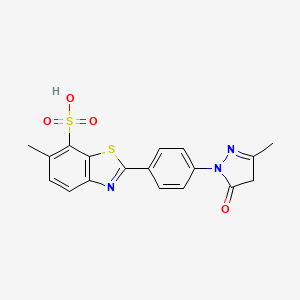
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
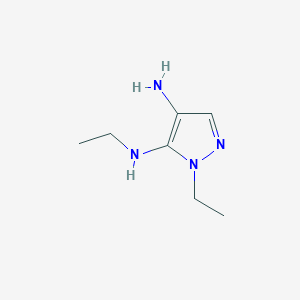
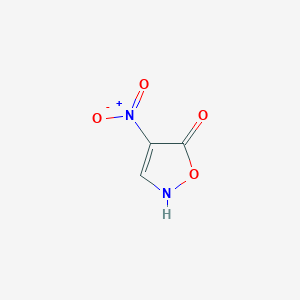
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)

